molecular formula C6H15OPS B14738141 Phosphinothioic acid, diethyl-, S-ethyl ester CAS No. 4885-47-6

Phosphinothioic acid, diethyl-, S-ethyl ester

Cat. No.: B14738141
CAS No.: 4885-47-6
M. Wt: 166.22 g/mol
InChI Key: YPGYWXZHIBPSQN-UHFFFAOYSA-N
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Description

Phosphinothioic acid, diethyl-, S-ethyl ester is an organophosphorus compound with the molecular formula C6H15OPS and a molecular weight of 166.221 g/mol . This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including agriculture, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinothioic acid, diethyl-, S-ethyl ester can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with ethyl mercaptan under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Phosphinothioic acid, diethyl-, S-ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphonates .

Scientific Research Applications

Phosphinothioic acid, diethyl-, S-ethyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: This compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of bacterial and viral infections.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphinothioic acid, diethyl-, S-ethyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include the inhibition of key metabolic processes, leading to the desired therapeutic or inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphite
  • Triethyl phosphonoacetate
  • Diethyl ethoxycarbonylmethylphosphonate

Comparison

Phosphinothioic acid, diethyl-, S-ethyl ester is unique due to its sulfur-containing ester group, which imparts distinct chemical properties compared to other phosphonates. This sulfur group enhances its reactivity and potential biological activity, making it a valuable compound in various applications .

Properties

CAS No.

4885-47-6

Molecular Formula

C6H15OPS

Molecular Weight

166.22 g/mol

IUPAC Name

1-[ethyl(ethylsulfanyl)phosphoryl]ethane

InChI

InChI=1S/C6H15OPS/c1-4-8(7,5-2)9-6-3/h4-6H2,1-3H3

InChI Key

YPGYWXZHIBPSQN-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(CC)SCC

Origin of Product

United States

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